2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol
Overview
Description
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol is an organic compound with the molecular formula C7H10N2OS It is characterized by the presence of a pyrimidine ring attached to a sulfanyl group, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol typically involves the reaction of pyrimidine-2-methanethiol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the thiol group on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups through reactions with appropriate reagents, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base, such as triethylamine, and are performed under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, alcohol derivatives
Substitution: Alkylated or acylated products
Scientific Research Applications
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
2-{[(Pyrimidin-2-yl)methyl]sulfanyl}ethan-1-ol can be compared with other similar compounds, such as:
2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring. This compound may exhibit different chemical and biological properties due to the difference in ring structure.
2-{[(Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol: Contains a thiazole ring, which can impart distinct reactivity and biological activity compared to the pyrimidine-containing compound.
Properties
IUPAC Name |
2-(pyrimidin-2-ylmethylsulfanyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c10-4-5-11-6-7-8-2-1-3-9-7/h1-3,10H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVDDHMKFHZCGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CSCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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